molecular formula C13H19NO2 B13604603 4-(3-(Methoxymethyl)phenoxy)piperidine

4-(3-(Methoxymethyl)phenoxy)piperidine

Cat. No.: B13604603
M. Wt: 221.29 g/mol
InChI Key: ZDEBJTFVOVFLFZ-UHFFFAOYSA-N
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Description

4-(3-(Methoxymethyl)phenoxy)piperidine is an organic compound with the molecular formula C13H19NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methoxymethyl group attached to a phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Methoxymethyl)phenoxy)piperidine typically involves the reaction of 4-hydroxypiperidine with 3-(methoxymethyl)phenol. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group and facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Methoxymethyl)phenoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-(Methoxymethyl)phenoxy)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(Methoxymethyl)phenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to cross biological membranes, while the phenoxy and piperidine groups can interact with active sites on target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(3-(Methylphenoxy)piperidine): Similar structure but with a methyl group instead of a methoxymethyl group.

    4-(3-(Hydroxyphenoxy)piperidine): Contains a hydroxy group instead of a methoxymethyl group.

    4-(3-(Formylphenoxy)piperidine): Contains a formyl group instead of a methoxymethyl group.

Uniqueness

4-(3-(Methoxymethyl)phenoxy)piperidine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-[3-(methoxymethyl)phenoxy]piperidine

InChI

InChI=1S/C13H19NO2/c1-15-10-11-3-2-4-13(9-11)16-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8,10H2,1H3

InChI Key

ZDEBJTFVOVFLFZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)OC2CCNCC2

Origin of Product

United States

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